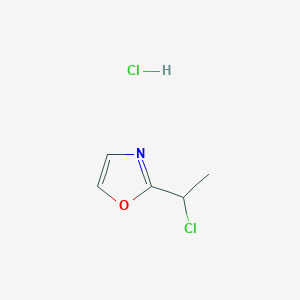
2-(1-Chloroethyl)-1,3-oxazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.
Vorbereitungsmethoden
a. Synthetic Routes
Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:
-
Chloroethyl Chloroformate Route
- React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
-
Direct Oxidation Route
- Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
- This method directly converts the oxazole ring into the desired compound.
b. Industrial Production
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.
Eigenschaften
Molekularformel |
C5H7Cl2NO |
|---|---|
Molekulargewicht |
168.02 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
InChI-Schlüssel |
FRHQWSOUXIESNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CO1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


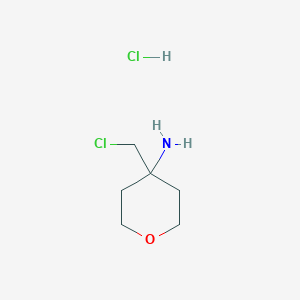
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)

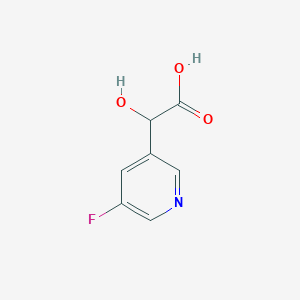
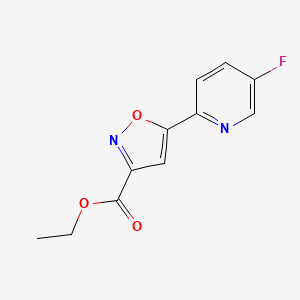
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)

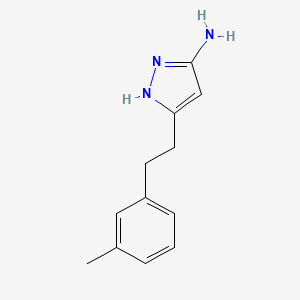
aminehydrochloride](/img/structure/B13518243.png)
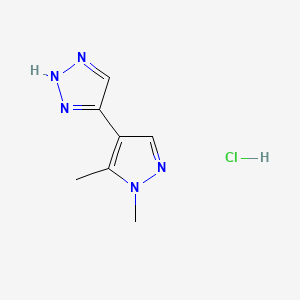

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


